3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide
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Overview
Description
3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide is a member of benzamides.
Scientific Research Applications
Melanogenesis Inhibition
A study by Hong et al. (2014) explored the structure-activity relationship of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety. The research highlighted the inhibition of melanogenesis by these compounds, suggesting potential applications in skin depigmentation treatments.
Peptide Synthesis
Research by Fujii et al. (1986) evaluated S-1-adamantylcysteine for peptide synthesis. Their findings indicate the stability and utility of the adamantyl group in peptide synthesis, which could have implications for developing novel peptides.
Arylpalladium Halide Complexes
The study by Stambuli et al. (2002) focused on arylpalladium(II) halide complexes, which included 1-adamantyl-di-tert-butylphosphine. These complexes could play a role in palladium-catalyzed cross-coupling reactions, important in organic synthesis and pharmaceutical development.
Antimicrobial and Anti-Inflammatory Activity
Research by Al-Abdullah et al. (2014) investigated adamantyl-based triazole derivatives for antimicrobial and anti-inflammatory properties. The study demonstrated the potential of these derivatives in treating bacterial infections and inflammation.
Antiarrhythmic Properties
A study by Turilova et al. (2013) examined adamant-2-ylamides of alkylamidocarbonic acids for antiarrhythmic properties. The research indicated significant antiarrhythmic activity, suggesting possible use in treating heart rhythm disorders.
Hypobetalipoproteinemic Agents
Lednicer et al. (1979) investigated compounds related to 4-(1-adamantyloxy)aniline for hypobetalipoproteinemic properties, which could be relevant in managing lipid disorders.
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of adamantane derivatives, such as 3-phenyl-adamantane-1-carboxylic acid, have been reported by Feng et al. (2019). These findings contribute to the development of medicinal chemistry involving the adamantyl group.
Properties
Molecular Formula |
C25H30N2O3S |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C25H30N2O3S/c28-24(27-22-6-2-1-3-7-22)21-5-4-8-23(14-21)31(29,30)26-10-9-25-15-18-11-19(16-25)13-20(12-18)17-25/h1-8,14,18-20,26H,9-13,15-17H2,(H,27,28) |
InChI Key |
RVOGIHDWXHIJKV-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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